5-Fluoro-4-metoxi-2-nitroanilina

Descripción general

Descripción

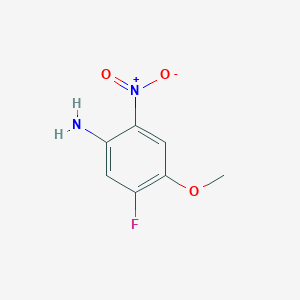

5-Fluoro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Aplicaciones Científicas De Investigación

5-Fluoro-4-methoxy-2-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other chemical compounds.

Mecanismo De Acción

Target of Action

5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that plays a crucial role in regulating cell division and growth. Mutations in BRAFV600E kinase are often associated with various types of cancer .

Mode of Action

It is known to undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . Through carefully controlled reactions, the nitro group on 5-Fluoro-4-methoxy-2-nitroaniline is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-4-methoxy-2-nitroaniline are those involved in the synthesis of Mereletinib. The compound serves as a key intermediate in these pathways, undergoing various types of reactions, including substitution and reduction reactions . The resulting transformations contribute to the completion of the synthesis of Mereletinib .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 5-Fluoro-4-methoxy-2-nitroaniline is the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . By inhibiting this kinase, Mereletinib can potentially halt the uncontrolled cell division and growth associated with various types of cancer .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-4-methoxy-2-nitroaniline plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound exhibits both electron-donating and electron-withdrawing properties, making it versatile for applications in organic synthesis and medicinal chemistry . In particular, 5-Fluoro-4-methoxy-2-nitroaniline interacts with enzymes involved in the synthesis of Mereletinib, where it undergoes a series of chemical reactions to introduce specific functional groups . These interactions are crucial for the formation of the desired molecular structure of Mereletinib .

Cellular Effects

5-Fluoro-4-methoxy-2-nitroaniline has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with mutant BRAFV600E kinase is particularly noteworthy, as it inhibits the kinase’s activity, leading to altered cell signaling and reduced proliferation of cancer cells . Additionally, prolonged or repeated exposure to 5-Fluoro-4-methoxy-2-nitroaniline may have harmful effects on the respiratory system, liver, and kidneys .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-4-methoxy-2-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively modifies the nitro group to yield the necessary chemical scaffold for the synthesis of Mereletinib . This modification is achieved through a series of controlled chemical reactions, which ultimately lead to the inhibition of mutant BRAFV600E kinase . The inhibition of this kinase disrupts cell signaling pathways, resulting in reduced cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-4-methoxy-2-nitroaniline change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function . Prolonged exposure to 5-Fluoro-4-methoxy-2-nitroaniline may lead to harmful effects on the respiratory system, liver, and kidneys . Therefore, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment .

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methoxy-2-nitroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, particularly in the inhibition of mutant BRAFV600E kinase . At higher doses, toxic or adverse effects may be observed, including damage to the respiratory system, liver, and kidneys . It is essential to determine the appropriate dosage to balance therapeutic benefits and minimize adverse effects .

Metabolic Pathways

5-Fluoro-4-methoxy-2-nitroaniline is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . These metabolic pathways are crucial for the synthesis of pharmaceutical compounds like Mereletinib .

Transport and Distribution

Within cells and tissues, 5-Fluoro-4-methoxy-2-nitroaniline is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties and interactions with cellular components . Proper handling and storage are necessary to ensure its stability and effectiveness .

Subcellular Localization

The subcellular localization of 5-Fluoro-4-methoxy-2-nitroaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-fluoro-2-methoxyaniline. The nitration process can be carried out using a mixture of acetic acid and aqueous nitric acid, or a combination of acetic acid, fuming nitric acid, and fuming sulfuric acid (oleum) under controlled conditions . The reaction is often performed in a continuous flow microreactor to ensure precise temperature control and to minimize the risk of thermal runaway and explosivity .

Industrial Production Methods

For industrial-scale production, the process parameters and equipment configuration are optimized to improve yield and purity. The continuous flow process is scaled up by increasing the flow rates and using larger microreactor platforms. This method allows for the efficient production of 5-Fluoro-4-methoxy-2-nitroaniline with high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-4-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the methoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and other electrophiles.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like tin(II) chloride, can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Substitution Reactions: Products depend on the electrophile used, resulting in various substituted derivatives.

Reduction Reactions: The primary product is 5-Fluoro-4-methoxy-2-aminoaniline.

Oxidation Reactions: Products include oxidized derivatives of the methoxy group.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-methoxy-4-nitroaniline: Similar in structure but with different positions of the substituents.

4-Fluoro-2-methoxy-5-nitroaniline: Another positional isomer with distinct chemical properties.

2-Methoxy-4-nitroaniline: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness

5-Fluoro-4-methoxy-2-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and influences its interactions with other molecules, making it valuable for various applications.

Actividad Biológica

5-Fluoro-4-methoxy-2-nitroaniline (FMNA) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

FMNA has the molecular formula CHFNO and a molar mass of 186.14 g/mol. The compound features a benzene ring substituted with a fluorine atom at the fifth position, a methoxy group at the fourth position, and a nitro group at the second position. This arrangement imparts both electron-donating and electron-withdrawing characteristics, enhancing its reactivity in biochemical pathways.

Target of Action

FMNA serves as a crucial intermediate in the synthesis of Mereletinib , an inhibitor targeting the mutant BRAFV600E kinase, which is implicated in various cancers. The compound undergoes several chemical transformations that facilitate the introduction of functional groups necessary for synthesizing bioactive molecules.

Biochemical Pathways

The compound influences key biochemical pathways involved in cellular signaling and metabolism. Its interactions with enzymes and proteins suggest potential roles in modulating gene expression and altering cellular functions.

Pharmacokinetics

FMNA is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone. This solubility profile is essential for its application in drug formulation and biological assays.

Anticancer Activity

Research indicates that FMNA exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that FMNA accelerates apoptosis in MCF-7 breast cancer cells, with an IC value of approximately 25.72 ± 3.95 μM .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound | IC (μM) | Effect |

|---|---|---|---|

| MCF-7 | FMNA | 25.72 ± 3.95 | Induces apoptosis |

| U87 | BnZ variant | 45.2 ± 13.0 | Cytotoxicity |

Toxicological Effects

While FMNA shows promising biological activity, it is essential to consider its potential toxicological effects. Studies have indicated that compounds structurally similar to FMNA may exhibit mutagenic properties or induce hypersensitivity reactions. Understanding these effects is critical for evaluating the safety profile of FMNA and its derivatives.

Case Studies

Recent studies have highlighted the importance of FMNA in developing new therapeutic agents:

- Synthesis of Mereletinib : As an intermediate, FMNA is pivotal in synthesizing Mereletinib, which has shown efficacy against tumors harboring the BRAFV600E mutation.

- Comparative Studies : Research comparing FMNA with other nitroaniline derivatives revealed that modifications to the nitro group significantly affect biological activity, emphasizing the need for careful structural optimization .

Propiedades

IUPAC Name |

5-fluoro-4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAJIOQIKOUNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277203 | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-20-8 | |

| Record name | 446-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.